N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-N-methyl-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methyl-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-15-19(14-23(3)21-15)13-22(2)20(24)18-11-9-17(10-12-18)16-7-5-4-6-8-16/h4-12,14H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBNTNWJCFEVKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN(C)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-N-methyl-[1,1'-biphenyl]-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉N₃O |
| Molecular Weight | 245.32 g/mol |
| Density | 1.23 ± 0.1 g/cm³ |
| Boiling Point | 275.3 ± 32.0 °C |
| CAS Number | 1006322-88-8 |
Research indicates that compounds containing pyrazole moieties often exhibit significant biological activities, particularly through their interactions with various enzymes and receptors. The specific biological mechanisms for this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have shown effectiveness as inhibitors of enzymes such as BACE1 (Beta-site APP-cleaving enzyme 1), which is critical in Alzheimer's disease pathology. Studies have demonstrated that methyl-substituted pyrazole derivatives can enhance potency and selectivity in inhibiting BACE1 .
- Antimicrobial Properties : Pyrazole derivatives have been reported to possess antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
- BACE1 Inhibition : In a study assessing the compound's ability to inhibit BACE1, it was found that it significantly reduced Aβ levels in human neuroglioma cells (IC50 = 61 nM) and demonstrated good CNS penetration (Cub/Cup = 0.6) at effective doses .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Alzheimer's Disease Model : In transgenic mouse models of Alzheimer's disease, administration of the compound resulted in a notable reduction in plaque burden and improvements in cognitive function markers .
- Antifungal Activity : A comparative study on pyrazole-based ligands revealed that similar compounds exhibited antifungal properties against strains such as Fusarium, with inhibition zones comparable to standard treatments like cycloheximide .
Safety and Toxicology
The safety profile of this compound has been evaluated through genotoxicity assays. Preliminary results indicate low genotoxicity compared to other coordination complexes derived from pyrazole amides . Further studies are required to fully assess its safety in clinical settings.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on variations in the biphenyl core, substituents on the amide nitrogen, and heterocyclic modifications. Key comparisons include:
Biphenyl Carboxamides with Aliphatic or Cyclic Amine Substituents
- N-Cyclooctyl-[1,1′-biphenyl]-4-carboxamide (7) : Features a cyclooctyl group, enhancing lipophilicity (logP ~5.2). Synthesized in 50% yield via flash chromatography .
- N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-[1,1′-biphenyl]-4-carboxamide (9) : Incorporates a partially saturated naphthalene ring, improving solubility compared to fully aromatic analogs. Yield: 69% .
Biphenyl Carboxamides with Heterocyclic Substituents
- N-(1,3-Thiazol-2-yl)-[1,1′-biphenyl]-4-carboxamide (Y030-2401) : Replaces pyrazole with a thiazole ring, reducing logP (4.01 vs. ~4.5 for pyrazole analogs) due to increased polarity. MW: 280.35 g/mol .
- N-(2-Ethynylphenyl)-N-methyl-[1,1′-biphenyl]-4-carboxamide (1l) : Contains an ethynyl group, enabling click chemistry applications. Synthesized in 57% yield .
Pyrazole-Containing Analogs
- 1-(Azepan-4-yl)-N,N-dimethyl-1H-pyrazole-4-carboxamide : Lacks the biphenyl system but shares the pyrazole-carboxamide motif. Lower MW (251.34 g/mol) and higher solubility (logSw: -3.2) .
- N′-[(E)-(1,3-Dimethylpyrazol-4-yl)methylideneamino]-N-(4-methoxyphenyl)butanediamide: Features a Schiff base linkage, offering pH-dependent reactivity. MW: 396.43 g/mol .
Physicochemical Properties
Critical parameters include logP, molecular weight, and hydrogen-bonding capacity:
*Estimated based on structural similarity to .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
